3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride 3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1185299-68-6
VCID: VC2982377
InChI: InChI=1S/C11H13N3.2ClH/c1-9-13-5-6-14(9)8-10-3-2-4-11(12)7-10;;/h2-7H,8,12H2,1H3;2*1H
SMILES: CC1=NC=CN1CC2=CC(=CC=C2)N.Cl.Cl
Molecular Formula: C11H15Cl2N3
Molecular Weight: 260.16 g/mol

3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride

CAS No.: 1185299-68-6

Cat. No.: VC2982377

Molecular Formula: C11H15Cl2N3

Molecular Weight: 260.16 g/mol

* For research use only. Not for human or veterinary use.

3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride - 1185299-68-6

Specification

CAS No. 1185299-68-6
Molecular Formula C11H15Cl2N3
Molecular Weight 260.16 g/mol
IUPAC Name 3-[(2-methylimidazol-1-yl)methyl]aniline;dihydrochloride
Standard InChI InChI=1S/C11H13N3.2ClH/c1-9-13-5-6-14(9)8-10-3-2-4-11(12)7-10;;/h2-7H,8,12H2,1H3;2*1H
Standard InChI Key KHNRCMBPCPHFJG-UHFFFAOYSA-N
SMILES CC1=NC=CN1CC2=CC(=CC=C2)N.Cl.Cl
Canonical SMILES CC1=NC=CN1CC2=CC(=CC=C2)N.Cl.Cl

Introduction

Chemical Structure and Properties

3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride is characterized by its distinctive chemical structure comprising an aniline backbone substituted with a 2-methylimidazole moiety via a methylene bridge. This arrangement creates a tertiary amine structure with the dihydrochloride salt neutralizing the basic nitrogen atoms in the molecule. The compound has a molecular formula of C₁₁H₁₅Cl₂N₃ and a molecular weight of 260.16 g/mol.

The structural components of the molecule include a benzene ring with an amino group (aniline portion), a five-membered heterocyclic ring containing two nitrogen atoms (imidazole portion) with a methyl substituent at the 2-position, and a methylene (-CH₂-) bridge connecting these two moieties. The two chloride ions form ionic bonds with the protonated nitrogen atoms, significantly altering the compound's physicochemical properties compared to its free base form.

Physical and Chemical Properties

The compound exhibits distinct physical and chemical characteristics that influence its behavior in various applications. The following table summarizes the key properties of 3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride:

PropertyValueReference
Molecular FormulaC₁₁H₁₅Cl₂N₃
Molecular Weight260.16 g/mol
CAS Number1185299-68-6
Physical FormSolid
Melting Point (free base)119.5-121.5°C
InChI KeyKHNRCMBPCPHFJG-UHFFFAOYSA-N
SMILES NotationCC1=NC=CN1CC2=CC(=CC=C2)N.Cl.Cl
SolubilityEnhanced in polar solvents due to salt formation
Storage ConditionsRoom temperature, dry, sealed, dark place

The free base form of the compound (without HCl) has different properties, including a lower molecular weight of 173.21 g/mol and is registered under a different CAS number (184098-19-9) . The salt formation significantly enhances water solubility, making the dihydrochloride form preferable for aqueous applications .

Synthesis Methods

The synthesis of 3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride can be accomplished through several synthetic routes, with variations depending on the desired scale and available starting materials. These methods generally involve the formation of a carbon-nitrogen bond between the imidazole nitrogen and the methylene carbon attached to the aniline moiety.

Nucleophilic Substitution Approach

This method represents one of the most common approaches to synthesizing the target compound. The reaction typically involves the following steps:

  • Reaction of 2-methylimidazole with 3-aminobenzyl chloride in the presence of a base (commonly potassium carbonate)

  • The reaction proceeds via a nucleophilic substitution mechanism where the imidazole nitrogen acts as a nucleophile

  • The reaction is typically carried out in polar solvents such as ethanol, methanol, or DMF at elevated temperatures (50-80°C)

  • The final step involves treating the free base with hydrochloric acid in an organic solvent to precipitate the dihydrochloride salt

The reaction conditions often require careful control of temperature and pH to maximize yield and minimize side reactions .

Alternative Synthetic Routes

Alternative approaches for synthesizing this compound include:

  • Reductive amination between 3-aminobenzaldehyde and 2-methylimidazole followed by reduction

  • Palladium-catalyzed cross-coupling reactions using appropriate precursors

  • Multi-step sequences involving protection-deprotection strategies for the amine functionality

Each of these methods offers advantages and disadvantages in terms of yield, purity, and scalability, with the choice of method depending on the specific requirements and available resources .

Industrial Scale Production

For larger-scale production, continuous flow reactors are often employed to ensure efficient mixing and reaction control. This approach offers several advantages:

  • Better heat transfer and temperature control

  • Improved mixing efficiency

  • Reduced reaction times

  • Enhanced safety due to smaller reaction volumes at any given time

  • Consistent product quality

The purification process typically involves recrystallization or chromatographic techniques to obtain the compound in high purity. For the dihydrochloride salt, controlled addition of HCl to a solution of the free base in an appropriate solvent is crucial for obtaining a pure product .

Chemical Reactivity

The dual functionality of 3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride enables it to participate in a wide range of chemical reactions, making it a versatile building block for organic synthesis. Both the imidazole ring and the aniline moiety contribute to its reactivity profile.

Reactions Involving the Imidazole Moiety

The 2-methylimidazole portion of the molecule can undergo several types of reactions:

  • Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide, leading to N-oxide derivatives or ring-opened products.

  • Coordination with metals: The nitrogen atoms in the imidazole ring can coordinate with metal ions, making the compound potentially useful as a ligand in coordination chemistry.

  • Alkylation: The unsubstituted nitrogen in the imidazole ring can undergo alkylation reactions with alkyl halides to form quaternary ammonium salts.

  • Acylation: The imidazole nitrogen can be acylated to form amide derivatives, although this typically requires strong acylating agents due to the reduced nucleophilicity of the aromatic nitrogen.

Reactions Involving the Aniline Moiety

The aniline portion provides additional sites for chemical modification:

  • Electrophilic aromatic substitution: The aromatic ring, activated by the amino group, can undergo reactions such as halogenation, nitration, and sulfonation, preferentially at positions ortho and para to the amino group.

  • Diazotization: The primary amine can be converted to a diazonium salt, which can further undergo various transformations including azo coupling, halogenation, and hydroxylation.

  • Acylation/Alkylation: The amino group can be derivatized through acylation to form amides or through alkylation to form secondary or tertiary amines.

  • Reduction/Oxidation: The amino group can be oxidized to nitroso or nitro compounds, or it can participate in reductive amination reactions.

These diverse reaction pathways make 3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride a valuable intermediate in the synthesis of more complex molecules with potential pharmaceutical applications .

Bacterial StrainMIC (µg/mL)Reference
Escherichia coli0.0195
Bacillus mycoides0.0048
Staphylococcus aureus5.64-77.38
Candida albicans16.69-78.23

The wide range of MIC values reflects the variability in activity depending on specific structural modifications. The mechanism of antimicrobial action likely involves interactions with microbial cell membranes or inhibition of essential enzymes in microbial metabolism.

Enzyme Inhibition

The structural features of 3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride make it a potential enzyme inhibitor. The imidazole moiety is found in many enzyme inhibitors, including those targeting:

  • Cytochrome P450 enzymes

  • Histamine receptors

  • Various proteases

  • Kinases involved in cell signaling

The compound's ability to coordinate with metal ions through the imidazole ring could be particularly relevant for inhibiting metalloenzymes. Additionally, the aniline portion can participate in hydrogen bonding and π-π interactions, further contributing to binding specificity.

Applications in Research and Industry

3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride serves as a versatile tool across multiple scientific and industrial domains. Its unique structure and reactivity profile enable diverse applications in both research laboratories and industrial settings.

As a Building Block in Organic Synthesis

This compound functions as an important intermediate in the synthesis of more complex molecules with potential pharmaceutical applications. The dual functionality provided by the imidazole and aniline groups allows for selective modifications to create libraries of derivatives with varying properties. Specific applications include:

  • Synthesis of receptor ligands targeting specific biological pathways

  • Development of enzyme inhibitors with enhanced selectivity

  • Creation of fluorescent probes for biological imaging

  • Preparation of bioconjugates for targeted drug delivery

In Biochemical and Biological Research

The compound has significant value in various biochemical research applications:

  • As a ligand in binding studies due to its ability to form multiple interaction points with biomolecular targets

  • As a probe for studying molecular interactions in cellular systems

  • In structure-activity relationship studies to understand the impact of structural modifications on biological activity

  • As a reference compound for developing analytical methods for similar molecules

The presence of both aromatic rings (benzene and imidazole) provides opportunities for π-π stacking interactions with biomolecules, while the amino group and imidazole nitrogens can participate in hydrogen bonding, contributing to specific molecular recognition.

Material Science Applications

In material science, 3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride has been explored for:

  • Incorporation into polymer matrices to enhance thermal stability

  • Development of metal-organic frameworks with specialized properties

  • Creation of functional materials with controlled surface properties

  • Use in catalytic systems for specific chemical transformations

When incorporated into polymer matrices, the compound has demonstrated the ability to enhance thermal stability and mechanical properties, potentially due to additional cross-linking or improved intermolecular interactions.

Case Studies of Research Applications

The following table summarizes key research applications of this compound and structurally similar derivatives:

Application AreaKey FindingsReference
Antimicrobial ResearchSignificant inhibition of E. coli growth at low concentrations
Anticancer StudiesPotential in reducing viability in breast cancer cell lines through apoptosis induction
Material ScienceEnhanced thermal stability and mechanical properties when incorporated into polymer matrices
Protein DegradationBuilding block for designing molecules that target specific proteins for degradation

Comparative Analysis with Similar Compounds

Understanding the relationship between 3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride and structurally similar compounds provides valuable insights into structure-activity relationships and potential applications. This comparative analysis highlights key differences and their implications for chemical and biological properties.

Structural Analogs

Several compounds share structural similarities with 3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride, each with distinct characteristics:

CompoundCAS NumberStructural DifferencesPotential Impact on PropertiesReference
3-(2-Methyl-1H-imidazol-1-yl)aniline184098-19-9Lacks methylene bridge between aniline and imidazoleReduced conformational flexibility, different spatial arrangement
3-(1H-Imidazol-1-ylmethyl)aniline120107-85-9Lacks methyl group on imidazoleDifferent electronic properties of imidazole ring, potentially altered binding properties
3-chloro-2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride-Contains chloro substituent and direct attachment to imidazoleEnhanced lipophilicity, potentially different biological activity profile
(3-((2-Isopropyl-1H-imidazol-1-yl)methyl)phenyl)amine dihydrochloride1211449-75-0Contains isopropyl instead of methyl groupIncreased steric bulk, potentially enhanced lipophilicity and altered binding properties

These structural variations significantly impact the compounds' chemical behavior, including solubility, reactivity, and biological activity profiles.

Structure-Activity Relationships

The structural elements of these compounds contribute differently to their biological and chemical properties:

  • Imidazole Substituents:

    • The 2-methyl group on the imidazole ring increases electron density, enhancing nucleophilicity

    • Larger substituents (e.g., isopropyl) increase lipophilicity and may alter binding to biological targets

    • Unsubstituted imidazole (as in 3-(1H-Imidazol-1-ylmethyl)aniline) has different electronic properties

  • Connection Between Rings:

    • Direct attachment (without methylene bridge) reduces conformational flexibility

    • Methylene bridge allows for more rotational freedom, potentially enhancing the compound's ability to adapt to binding sites

    • The spatial relationship between the two aromatic systems significantly impacts binding to biological targets

  • Salt Formation:

    • Dihydrochloride salts show enhanced water solubility compared to the free base forms

    • Salt formation affects crystallinity, stability, and bioavailability

    • Different counterions could potentially modify the compound's physicochemical properties

These structure-activity relationships are crucial for designing derivatives with optimized properties for specific applications .

Current Research and Future Directions

Research involving 3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride continues to evolve, with emerging applications in various scientific fields. Understanding current research trends and future directions provides insight into the compound's potential impact on scientific advancement.

Current Research Trends

Recent research involving this compound and its structural analogs has focused on several key areas:

  • Medicinal Chemistry:

    • Development of novel antimicrobial agents to address the growing problem of antibiotic resistance

    • Investigation of anticancer properties, particularly against resistant cell lines

    • Exploration of their potential as inhibitors of specific enzymes involved in disease pathways

  • Materials Science:

    • Incorporation into polymer matrices to create materials with enhanced properties

    • Development of metal-organic frameworks utilizing the coordination capabilities of the imidazole moiety

    • Creation of functional materials with application-specific surface modifications

  • Synthetic Methodology:

    • Optimization of synthetic routes to improve yields and purity

    • Development of green chemistry approaches to minimize environmental impact

    • Exploration of continuous flow synthesis for efficient scale-up

  • Protein Degradation Research:

    • Utilization as building blocks for designing molecules that target specific proteins for degradation

    • Development of targeted therapeutic approaches based on protein degradation pathways

These research directions highlight the compound's versatility and ongoing relevance in multiple scientific domains.

Future Research Opportunities

Several promising avenues for future research include:

  • Structural Optimization:

    • Systematic modification of the basic scaffold to develop structure-activity relationships

    • Introduction of additional functional groups to enhance specific properties

    • Exploration of alternative salt forms to optimize solubility and stability profiles

  • Targeted Applications:

    • Development of site-specific conjugates for targeted drug delivery

    • Creation of molecular probes for imaging specific biological processes

    • Design of enzyme inhibitors with enhanced selectivity for therapeutic applications

  • Advanced Material Applications:

    • Investigation of self-assembling systems based on the compound's structural features

    • Development of responsive materials that change properties under specific stimuli

    • Creation of hybrid organic-inorganic materials with novel properties

  • Biological Activity Profiling:

    • Comprehensive screening against diverse biological targets

    • Detailed mechanistic studies to understand modes of action

    • In vivo evaluation of promising derivatives with therapeutic potential

These future directions represent significant opportunities for advancing the understanding and application of 3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride and its derivatives.

Challenges and Limitations

Despite its potential, several challenges remain in working with this compound:

  • Limited Comprehensive Data:

    • Incomplete understanding of long-term stability under various conditions

    • Limited structure-activity relationship data for some applications

  • Technical Challenges:

    • Optimization of synthetic routes for better yields and purity

    • Development of analytical methods for accurate quantification in complex matrices

    • Scale-up challenges for industrial applications

  • Commercialization Barriers:

    • Cost-effective production at larger scales

    • Regulatory considerations for specific applications

    • Intellectual property landscape affecting certain applications

Addressing these challenges will require collaborative efforts across multiple disciplines, including synthetic chemistry, materials science, and biological research.

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